

Application Note: Structural Elucidation of Salipurposide using NMR and Mass Spectrometry

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Compound of Interest

Compound Name: *Salipurpin*

Cat. No.: *B15590892*

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Introduction

Salipurposide, a flavanone glycoside, is a natural product of significant interest due to its potential biological activities. Accurate structural elucidation is paramount for understanding its structure-activity relationships and for quality control in drug development. This application note provides a detailed protocol for the structural characterization of Salipurposide using Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).

Salipurposide has the molecular formula $C_{21}H_{22}O_{10}$ and a molecular weight of approximately 434.4 g/mol ^[1] Its structure consists of a naringenin aglycone linked to a glucose moiety. The precise connectivity and stereochemistry can be unequivocally determined through the application of modern spectroscopic techniques.

Data Presentation

The structural elucidation of Salipurposide is based on the comprehensive analysis of its NMR and mass spectrometry data. The following tables summarize the key quantitative data obtained from 1H NMR, ^{13}C NMR, and HR-ESI-MS/MS experiments.

Table 1: 1H NMR Spectroscopic Data for Salipurposide (500 MHz, DMSO- d_6)

Position	δ H (ppm)	Multiplicity	J (Hz)
Aglycone			
2	5.50	dd	12.5, 3.0
3ax	2.75	dd	17.0, 3.0
3eq	3.30	dd	17.0, 12.5
6	6.25	d	2.0
8	6.15	d	2.0
2', 6'	7.40	d	8.5
3', 5'	6.85	d	8.5
Glucose Moiety			
1"	5.05	d	7.5
2"	3.20	m	
3"	3.25	m	
4"	3.15	m	
5"	3.40	m	
6"a	3.70	dd	12.0, 5.0
6"b	3.50	dd	12.0, 2.0

Table 2: ^{13}C NMR Spectroscopic Data for Salipurposide (125 MHz, DMSO- d_6)

Position	δC (ppm)
Aglycone	
2	79.5
3	42.5
4	196.0
5	163.0
6	96.0
7	165.0
8	95.0
9	162.5
10	102.0
1'	129.0
2', 6'	128.5
3', 5'	115.5
4'	158.0
Glucose Moiety	
1"	100.0
2"	73.5
3"	77.0
4"	70.0
5"	76.5
6"	61.0

Table 3: High-Resolution Mass Spectrometry (HR-ESI-MS/MS) Data for Salipurposide

Ion	Formula	Calculated m/z	Measured m/z
[M+H] ⁺	C ₂₁ H ₂₃ O ₁₀ ⁺	435.1286	435.1288
[M+Na] ⁺	C ₂₁ H ₂₂ O ₁₀ Na ⁺	457.1105	457.1107
[M-H] ⁻	C ₂₁ H ₂₁ O ₁₀ ⁻	433.1140	433.1142
MS/MS Fragmentation of [M-H] ⁻			
[M-H-162] ⁻ (Aglycone)	C ₁₅ H ₁₁ O ₅ ⁻	271.0612	271.0615

Experimental Protocols

Sample Preparation

A sample of Salipurposide (approximately 5 mg) is accurately weighed and dissolved in 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d₆) for NMR analysis. For mass spectrometry, a stock solution is prepared by dissolving 1 mg of Salipurposide in 1 mL of methanol, which is then further diluted with the mobile phase for analysis.

NMR Spectroscopy

NMR spectra are recorded on a 500 MHz spectrometer.

- ¹H NMR: A standard proton experiment is performed to determine the chemical shifts, multiplicities, and coupling constants of the protons.
- ¹³C NMR: A proton-decoupled carbon experiment is run to identify the chemical shifts of all carbon atoms.
- 2D NMR:
 - COSY (Correlation Spectroscopy): To establish proton-proton correlations within the same spin system.
 - HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-carbon correlations.

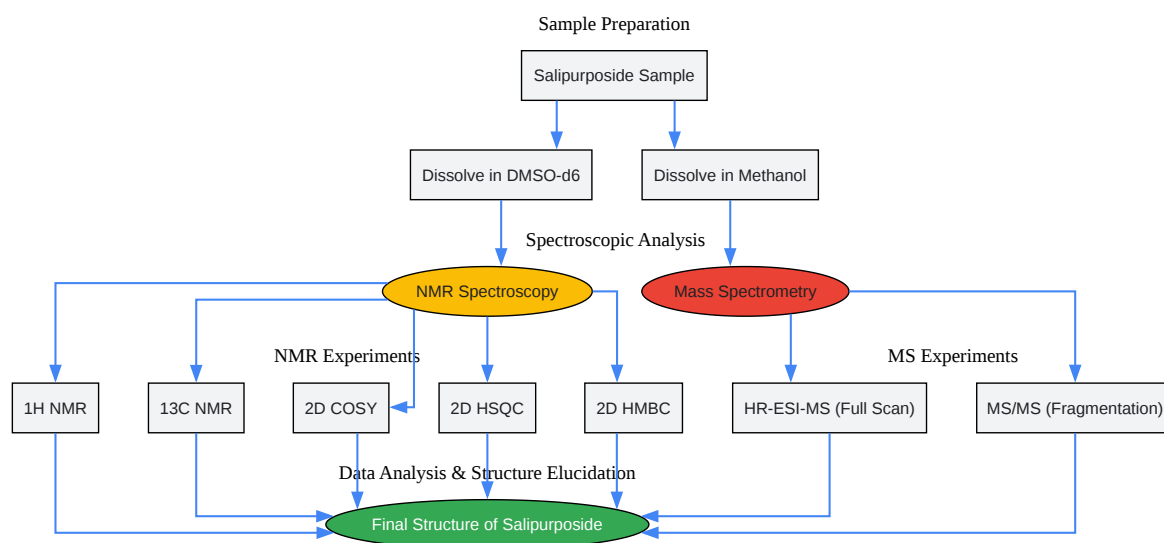
- HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range (2-3 bond) proton-carbon correlations, which is crucial for connecting the aglycone and the sugar moiety.

High-Resolution Mass Spectrometry

HRMS analysis is performed on a Q-TOF (Quadrupole Time-of-Flight) mass spectrometer equipped with an electrospray ionization (ESI) source.

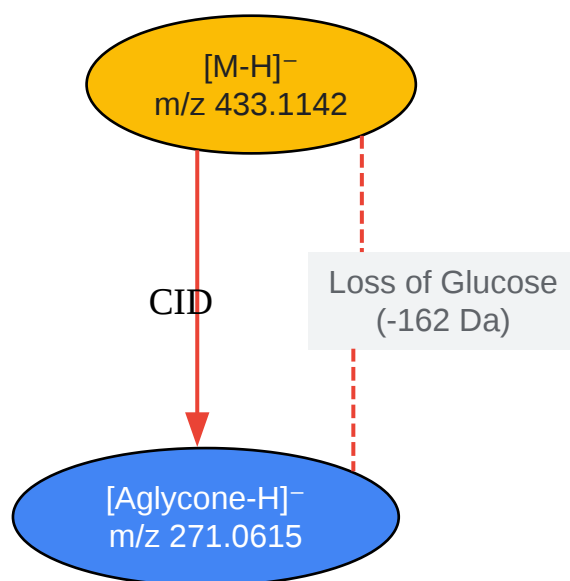
- Mode: Both positive and negative ion modes are used to obtain the protonated ($[M+H]^+$), sodiated ($[M+Na]^+$), and deprotonated ($[M-H]^-$) molecular ions.
- MS Scan: A full scan is acquired over a mass range of m/z 100-1000 to determine the accurate mass of the molecular ions.
- MS/MS Analysis: The deprotonated molecular ion ($[M-H]^-$) is selected for collision-induced dissociation (CID) to obtain fragmentation information, which helps in confirming the structure, particularly the nature of the aglycone and the sugar moiety.

Mandatory Visualization



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Caption: Experimental workflow for Salipurposide structure elucidation.



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Caption: Mass spectrometry fragmentation of Salipurposide.

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References

- 1. Salipurposide | C₂₁H₂₂O₁₀ | CID 15559669 - PubChem [pubchem.ncbi.nlm.nih.gov]
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